![molecular formula C12H9NO2 B13711543 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring structure that includes both naphthalene and oxazine moieties
Preparation Methods
The synthesis of 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one typically involves Mannich reactions. One common method includes the reaction of naphthol with primary amines and paraformaldehyde in a molar ratio of 1:1:2 . This reaction yields thermally polymerizable naphthoxazines through unprecedented amine exchange reactions with high yields . The structures of the resulting products are thoroughly characterized using analytical techniques such as NMR, GC-MS, and FT-IR spectroscopy .
Chemical Reactions Analysis
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include sulfur ylides and α,β-unsaturated imines . The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles .
Scientific Research Applications
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various polymerizable naphthoxazines, which are important in material science.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products. These interactions are crucial for its applications in different fields, including material science and medicine .
Comparison with Similar Compounds
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)phenol: This compound also belongs to the naphthoxazine family and shares similar synthetic routes and applications.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds undergo similar chemical reactions and are used in the synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1,4-dihydrobenzo[h][3,1]benzoxazin-2-one |
InChI |
InChI=1S/C12H9NO2/c14-12-13-11-9(7-15-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,13,14) |
InChI Key |
STNQJLFMMIBYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
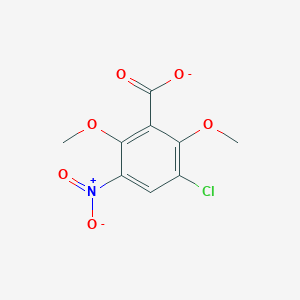
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
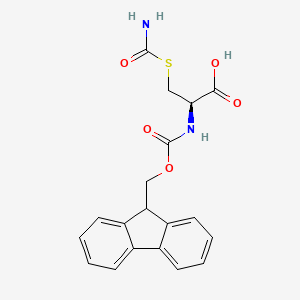


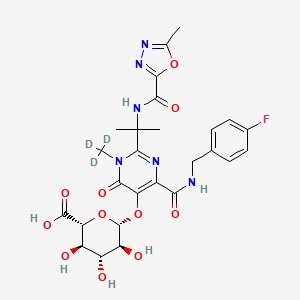
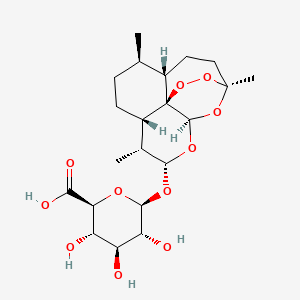



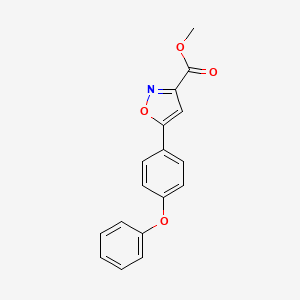
![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)

